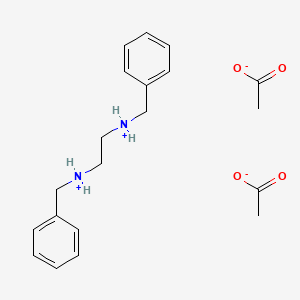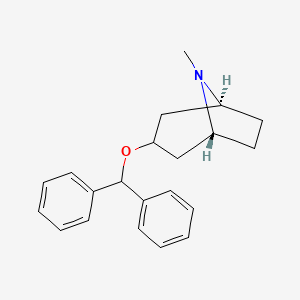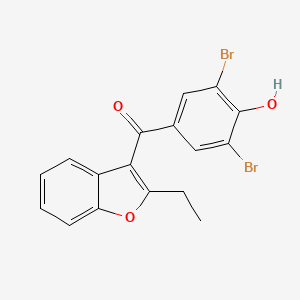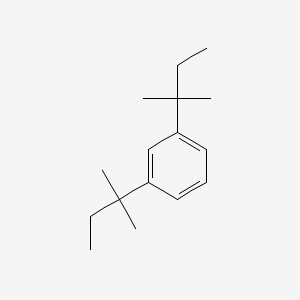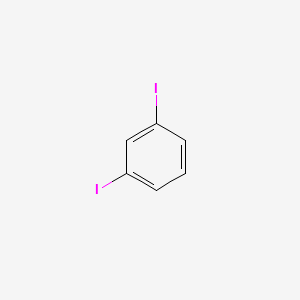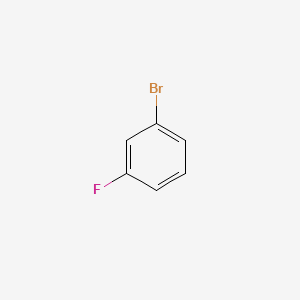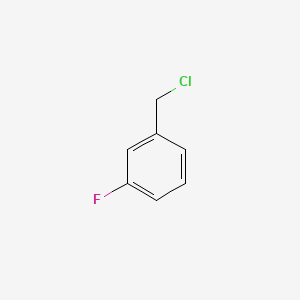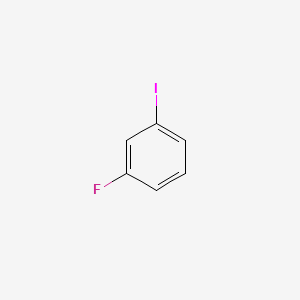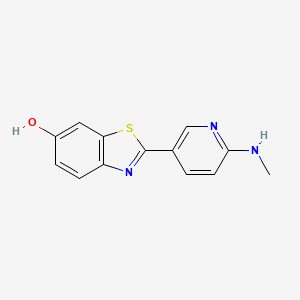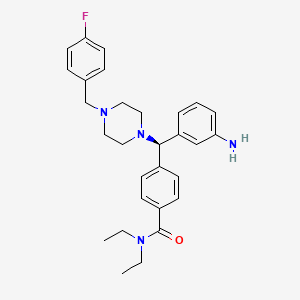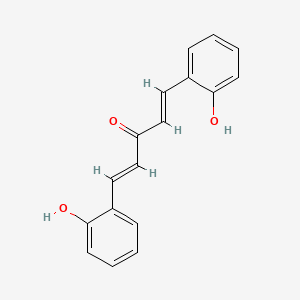
2-羟基丁酸
描述
2-Hydroxybenzylideneacetone (2-HBA) is a synthetic analog of curcumin, known for its potent biological activities. It is an effective inducer of NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) and can activate caspase-3 and caspase-10, making it significant in apoptosis and detoxification pathways .
科学研究应用
2-羟基苄叉丙酮在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,以及作为研究反应机理的模型化合物。
生物学: 研究其在诱导细胞凋亡及其对细胞通路的影响中的作用。
医学: 探索其潜在的治疗效果,特别是在癌症研究中,因为它能够诱导细胞凋亡。
作用机理
2-羟基苄叉丙酮主要通过 Keap1-Nrf2-ARE 途径诱导解毒酶发挥作用。它激活 caspase-3 和 caspase-10,导致细胞凋亡。 该化合物增加了 NQO1 和谷胱甘肽还原酶的比活性,增强了细胞抗氧化能力 .
作用机制
Target of Action
2-Hydroxybenzylamine (2-HBA), also known as 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one, primarily targets dicarbonyl electrophiles . These are reactive compounds that form in response to inflammation and oxidative stress . They react with lysine residues and form protein adducts capable of interrupting various cellular processes .
Mode of Action
2-HBA acts as a selective scavenger of dicarbonyl electrophiles . It can selectively and rapidly scavenge these reactive compounds to prevent the formation of dicarbonyl-associated protein modifications . This action helps protect proteins and lipids from being modified by these electrophiles .
Biochemical Pathways
The primary biochemical pathway affected by 2-HBA involves the neutralization of dicarbonyl electrophiles . By scavenging these reactive compounds, 2-HBA prevents the formation of protein adducts that can disrupt cellular processes . This action can help protect against the development of conditions associated with dicarbonyl electrophile formation .
Pharmacokinetics
In terms of pharmacokinetics, 2-HBA is absorbed within 2 hours of administration and has a half-life of 2.10–3.27 hours . It has an accumulation ratio of 1.38–1.52 .
Result of Action
The molecular and cellular effects of 2-HBA’s action primarily involve the prevention of protein modification by dicarbonyl electrophiles . By scavenging these reactive compounds, 2-HBA helps maintain the normal function of proteins and lipids, potentially protecting against conditions associated with dicarbonyl electrophile formation .
Action Environment
生化分析
Biochemical Properties
2-HBA plays a crucial role in biochemical reactions, particularly as a selective scavenger of dicarbonyl electrophiles. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-HBA has been shown to protect proteins and lipids from modification by reactive dicarbonyl electrophiles, which are formed during oxidative stress and inflammation . This interaction helps in maintaining the structural integrity and function of these biomolecules.
Cellular Effects
2-HBA influences various cellular processes and functions. It has been observed to protect against the formation of protein adducts that can alter cellular functions. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, 2-HBA has been shown to prevent the oligomerization and neurotoxicity of amyloid beta, which is associated with Alzheimer’s disease . This indicates its potential in modulating cellular processes related to neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of 2-HBA involves its ability to scavenge reactive dicarbonyl electrophiles. This scavenging action prevents the formation of harmful protein adducts, thereby protecting cellular proteins from modification. Additionally, 2-HBA does not interfere with cyclooxygenase function, indicating its specificity in targeting dicarbonyl electrophiles without affecting other enzymatic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-HBA have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 2-HBA is rapidly absorbed and eliminated, with a half-life of approximately 2 hours . This rapid pharmacokinetic profile suggests that 2-HBA can exert its protective effects quickly, but may require repeated dosing for sustained action.
Dosage Effects in Animal Models
The effects of 2-HBA vary with different dosages in animal models. Studies have shown that 2-HBA is safe and well-tolerated at doses up to 750 mg, with no significant adverse effects observed . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-HBA is involved in metabolic pathways related to the detoxification of reactive dicarbonyl electrophiles. It interacts with enzymes such as glyoxalase and aldose reductase, which are involved in the metabolism of reactive carbonyl species . This interaction helps in reducing the levels of harmful metabolites and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 2-HBA is transported and distributed through specific transporters and binding proteins. It has been shown to penetrate the cerebrospinal fluid, indicating its ability to cross the blood-brain barrier . This property is particularly important for its potential use in treating neurodegenerative diseases.
Subcellular Localization
The subcellular localization of 2-HBA is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular proteins and enzymes. The presence of specific targeting signals and post-translational modifications may direct 2-HBA to specific cellular compartments, enhancing its efficacy in scavenging reactive dicarbonyl electrophiles .
准备方法
合成路线和反应条件
2-羟基苄叉丙酮可以通过 2-羟基苯甲醛与丙酮的缩合反应合成。反应通常涉及在回流条件下使用氢氧化钠或氢氧化钾等碱性催化剂。反应如下:
2-羟基苯甲醛+丙酮NaOH2-羟基苄叉丙酮
工业生产方法
2-羟基苄叉丙酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。然后使用重结晶或色谱等技术纯化产物。
化学反应分析
反应类型
2-羟基苄叉丙酮会经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的醌。
还原: 还原反应可以将其转化为羟基苄叉衍生物。
取代: 亲电取代反应可以在芳环上发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素或硝化剂等试剂可在酸性或碱性条件下使用。
主要产物
氧化: 醌和其他氧化衍生物。
还原: 羟基苄叉衍生物。
取代: 卤代或硝化苄叉丙酮衍生物。
相似化合物的比较
2-羟基苄叉丙酮与其他类似化合物相比是独特的,因为它在诱导解毒酶和细胞凋亡方面具有双重作用。类似的化合物包括:
姜黄素: 母体化合物,以其抗炎和抗氧化特性而闻名。
双 (2-羟基苄叉)丙酮: 另一种具有类似生物活性的类似物。
羟基苄叉苯乙酮: 具有结构相似性,但其生物活性谱不同。
2-羟基苄叉丙酮因其对 NQO1 的强诱导作用及其激活多种 caspase 的能力而脱颖而出,使其成为研究和潜在治疗应用中的一种有价值的化合物 .
属性
IUPAC Name |
(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVAHBUBGBLIEY-WGDLNXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-52-9 | |
| Record name | Bis(2-hydroxybenzal)acetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological effects of 2-HBA?
A1: 2-HBA exhibits multiple pharmacological functions, including anti-inflammatory and anti-proliferative activities. [] These effects are partly attributed to the inhibition of cyclooxygenase-2 (COX-2) and modulation of the transcription factor NF-κB. [, ]
Q2: How does the presence of glucose in β-D-salicin, a precursor to 2-HBA, impact its activity?
A2: While glucose enhances the physicochemical properties of the benzyl moiety in β-D-salicin, β-D-salicin itself does not possess anti-inflammatory or anti-proliferative activity. It is metabolized into 2-HBA in the gastrointestinal tract and bloodstream, where it exerts its pharmacological effects. []
Q3: How does 2-HBA compare to aspirin (acetylsalicylic acid) in terms of COX-2 inhibition?
A3: While both 2-HBA and aspirin inhibit COX-2, a study found that the 4-hydroxybenzoate zinc (4-HBZn) complex exhibited preferential COX-2 inhibition compared to 2-HBA and aspirin. []
Q4: What is the molecular formula and weight of 2-HBA?
A4: The molecular formula of 2-HBA is C₇H₆O₃, and its molecular weight is 138.12 g/mol.
Q5: How can 2-HBA be synthesized?
A5: One method for synthesizing 2-HBA involves the reaction of salicylaldehyde with propanone. [] Additionally, metabolically engineered strains of Corynebacterium glutamicum have been developed to produce 2-HBA from glucose through the shikimate pathway. []
Q6: What spectroscopic techniques are used to characterize 2-HBA?
A6: 2-HBA and its derivatives can be characterized using techniques like FTIR, UV-vis, 1H NMR, and 13C NMR analyses. [, , ]
Q7: How does the position of the hydroxyl group affect the reactivity of hydroxybutyric acid salts in reactions with ditelluratocuprate(III)?
A7: The reaction rate of hydroxybutyric acid salts with ditelluratocuprate(III) varies based on the position of the hydroxyl group, with different rate constants observed for 2-hydroxy butyric acid salt (2-HBAS) and 3-hydroxy butyric acid salt (3-HBAS). []
Q8: What is the role of NaOCl in the synthesis of Schiff base polymers from 2-HBA?
A8: NaOCl acts as an oxidant in the oxidative polymerization of 2-HBA to form Schiff base polymers. []
Q9: What are some applications of 2-HBA-based polymers?
A9: 2-HBA-based polymers have shown potential in various fields. For instance, they can be used as neutral carriers in the construction of copper-selective carbon paste electrodes. [] They also exhibit semiconductive properties, making them suitable for applications in electronics. [, ]
Q10: How does the structure of 2-HBA-based salts impact their solubility?
A10: The supramolecular architecture of 2-HBA-based salts, influenced by the hydrogen bonding preferences of the coformers, plays a crucial role in their solubility. Salts containing coformers that favor intermolecular hydrogen bonds tend to have higher dimensionality and lower solubility compared to those with coformers promoting discrete structures. []
Q11: What computational methods are used to study 2-HBA and its derivatives?
A12: Density Functional Theory (DFT) calculations, particularly at the B3LYP level, are employed to determine the lattice energies of 2-HBA complexes. [] These calculations provide insights into the stability and interactions within the crystal structures.
Q12: How is molecular modeling used to study the properties of 2-HBA?
A13: Molecular modeling techniques, such as those employed in the development of the HBB2-pol water model, utilize ab initio calculations to accurately describe water interactions, including those involving 2-HBA. [, , ] These models aid in understanding the behavior of 2-HBA in aqueous environments.
Q13: How does the substituent effect impact intramolecular hydrogen bonding in 2-HBA derivatives?
A14: Studies using DFT calculations (B3LYP and MP2 methods) have shown that electron-donating substituents in 5-X-2-HBA derivatives strengthen the intramolecular hydrogen bond, while electron-withdrawing substituents weaken it. [] This relationship is reflected in the linear correlation observed between Hammett coefficients and hydrogen bond formation energy. []
Q14: What advanced oxidation processes are effective for degrading 2-HBA in wastewater?
A15: Advanced oxidation processes (AOPs), such as the UV/H2O2 and Fenton processes, have been investigated for degrading 2-HBA in wastewater. The Fenton process, involving a mixture of hydrogen peroxide and Fe2+ ions, has demonstrated higher efficiency for 2-HBA degradation under acidic conditions compared to the UV/H2O2 process. [, ]
Q15: What are the by-products of 2-HBA photocatalytic degradation using TiO2 thin films?
A16: The primary by-products identified during the photocatalytic degradation of 2-HBA by TiO2 thin films are 2,5-dihydroxybenzoic acid (2,5-DHBA) and 2,3-dihydroxybenzoic acid (2,3-DHBA). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


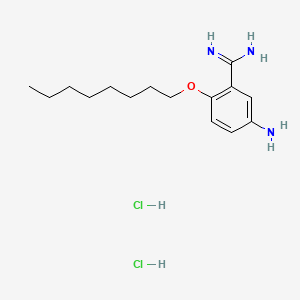

![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)
